molecular formula C14H18IN7 B15007410 N,N'-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N,N'-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B15007410
M. Wt: 411.24 g/mol
InChI Key: LYZXIPATWWFYTN-GIJQJNRQSA-N
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Description

N,N’-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and ethylamine.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the triazine derivative with hydrazine hydrate under controlled conditions.

    Iodination and Benzylidene Formation: The final step involves the introduction of the iodinated benzylidene moiety. This can be achieved by reacting the hydrazinyl-triazine intermediate with 2-iodobenzaldehyde in the presence of a suitable catalyst and under specific reaction conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the iodinated benzylidene moiety, potentially converting it to a non-iodinated form.

    Substitution: The triazine ring and the hydrazinyl group can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the hydrazinyl group.

    Reduction Products: Non-iodinated benzylidene derivatives.

    Substitution Products: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its unique structure, the compound may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Cancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may be utilized in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N,N’-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodinated benzylidene moiety may play a crucial role in its binding affinity and specificity. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

  • N,N’-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
  • N,N’-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine
  • 2,4-diamino-6-diallylamino-1,3,5-triazine

Comparison:

  • N,N’-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine: Lacks the iodinated benzylidene moiety, making it less versatile in certain applications.
  • N,N’-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Contains a methoxy group instead of the hydrazinyl group, which may alter its reactivity and applications.
  • 2,4-diamino-6-diallylamino-1,3,5-triazine: Features a diallylamino group, providing different chemical properties and potential uses.

The uniqueness of N,N’-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine lies in its combination of the triazine ring, hydrazinyl group, and iodinated benzylidene moiety, which collectively contribute to its diverse applications and reactivity.

Properties

Molecular Formula

C14H18IN7

Molecular Weight

411.24 g/mol

IUPAC Name

4-N,6-N-diethyl-2-N-[(E)-(2-iodophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C14H18IN7/c1-3-16-12-19-13(17-4-2)21-14(20-12)22-18-9-10-7-5-6-8-11(10)15/h5-9H,3-4H2,1-2H3,(H3,16,17,19,20,21,22)/b18-9+

InChI Key

LYZXIPATWWFYTN-GIJQJNRQSA-N

Isomeric SMILES

CCNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2I)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2I)NCC

Origin of Product

United States

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